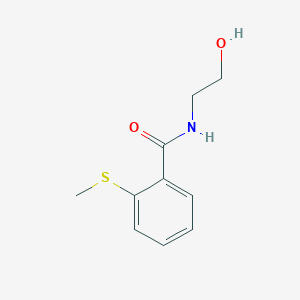

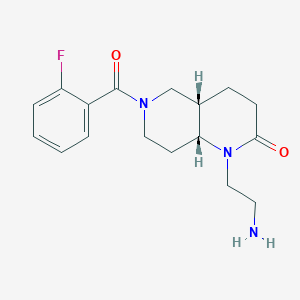

![molecular formula C29H20N2O6 B5501371 2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and study of such compounds, including those with benzodioxolyl and vinyl substituents, contribute to the development of new materials and pharmaceuticals.

Synthesis Analysis

- The synthesis of pyrimidine derivatives often involves multi-component reactions, providing efficient routes to highly substituted molecules. For example, a facile synthesis method was reported for bis(furo[2,3-d]pyrimidine-2,4(1H,3H)-dione-5-yl)benzenes via a one-pot reaction, highlighting the efficiency of synthesizing complex pyrimidine structures (Teimouri & Bazhrang, 2006).

Molecular Structure Analysis

- X-ray crystallography and spectroscopic methods are commonly used for the structural characterization of pyrimidine derivatives. For instance, the crystal structure of certain pyrimidine derivatives has been determined, providing insights into their molecular conformations and interactions (Low et al., 1994).

Chemical Reactions and Properties

- Pyrimidine derivatives can undergo various chemical reactions, including coupling reactions and substitutions, that modify their chemical structure and properties. For instance, bis(thiophene vinyl)-pyrimidine has been used as a building block for two-photon absorption materials, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Chen et al., 2012).

Physical Properties Analysis

- The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their application in various fields. Highly transparent polyimides derived from pyrimidine-containing monomers have shown excellent solubility and thermal stability, indicating the potential of pyrimidine derivatives in materials science (Wang et al., 2015).

Chemical Properties Analysis

- The chemical properties of pyrimidine derivatives, such as reactivity, electron-donating or -accepting abilities, and photophysical properties, are influenced by their structure. Research into the synthesis and properties of fluorinated polyimides derived from pyrimidine and thiophene demonstrates the impact of molecular structure on properties like solubility, dielectric constant, and thermal stability (Madhra et al., 2002).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Pyrimidine derivatives have been studied for their antibacterial and antifungal properties. For instance, Khan et al. (2015) synthesized new pyrimidine derivatives and screened them for activities against Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus, demonstrating significant activity (Khan et al., 2015).

Synthesis Techniques

Brahmachari and Nayek (2017) developed a catalyst-free, efficient one-pot synthesis of a new series of functionalized pyrimidine derivatives, highlighting the adaptability of synthesis methods to produce diverse pyrimidine structures with potential applications in pharmaceuticals (Brahmachari & Nayek, 2017).

Optical and Electronic Properties

Chen et al. (2012) explored the two-photon absorption (2PA) properties of molecules incorporating pyrimidine as a building block, demonstrating their potential in creating materials with effective 2PA for optical applications (Chen et al., 2012).

Anticancer Activity

Research into pyrimidine derivatives also extends to anticancer activities. Bhatti et al. (2019) synthesized a novel bis-pyrimidine based ligand and evaluated its anticancer activity in human non-small cell lung cancer via a p53-dependent pathway, showcasing the therapeutic potential of pyrimidine derivatives in cancer treatment (Bhatti et al., 2019).

Charge Transfer Properties

Irfan et al. (2019) investigated the electronic, optical, and charge transfer properties of acene-based materials incorporating pyrimidine, aiming to tune optoelectronic properties for semiconductor applications (Irfan et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4,6-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N2O6/c1(18-3-8-23-26(11-18)35-15-32-23)6-21-14-22(7-2-19-4-9-24-27(12-19)36-16-33-24)31-29(30-21)20-5-10-25-28(13-20)37-17-34-25/h1-14H,15-17H2/b6-1+,7-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFSYFCETIXFMJ-LWBLAMGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC3=CC(=NC(=N3)C4=CC5=C(C=C4)OCO5)C=CC6=CC7=C(C=C6)OCO7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC(=NC(=N3)C4=CC5=C(C=C4)OCO5)/C=C/C6=CC7=C(C=C6)OCO7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

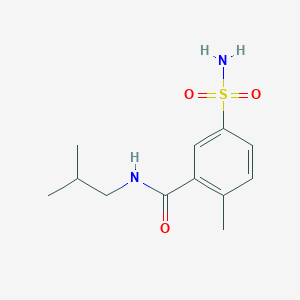

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

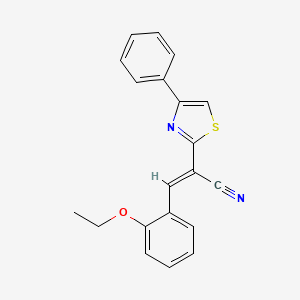

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

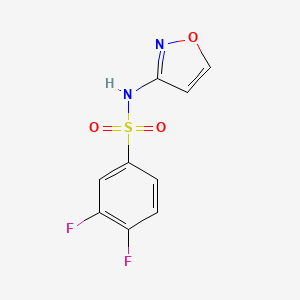

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)